Ácidos carboxílicos hidrazidas

Carboxylic acid hydrazides are a class of organic compounds characterized by the presence of a hydrazide group attached to a carboxylic acid moiety. These functionalized molecules exhibit unique reactivity profiles, making them versatile building blocks in medicinal and synthetic chemistry. Hydrazide groups can undergo various transformations such as amidation, acylation, and coupling reactions, which are invaluable in the synthesis of complex organic structures.

Carboxylic acid hydrazides find applications in pharmaceuticals, where they serve as intermediates for drug discovery and development. Their ability to form stable amide bonds without inducing racemization makes them particularly useful in the creation of prodrugs. In addition, these compounds play a significant role in organic synthesis, enabling the construction of intricate molecular frameworks with precise control over stereochemistry.

The preparation of carboxylic acid hydrazides typically involves the reaction between a carboxylic acid and hydrazine or its derivatives under specific conditions. This process yields products that can be further modified to suit diverse synthetic needs. Due to their broad utility, these compounds are widely utilized in academia and industry for exploring novel chemical transformations and developing advanced materials.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

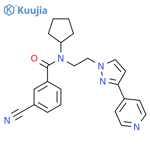

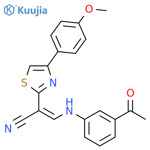

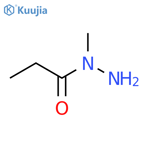

|

| 90801-45-9 | C5H9N5O2 |

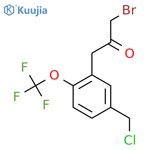

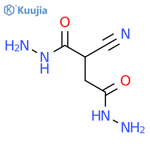

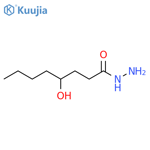

|

hydrazidomycin B | 1342298-82-1 | C29H54N2O3 |

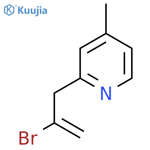

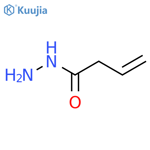

|

but-3-enehydrazide | 114578-36-8 | C4H8N2O |

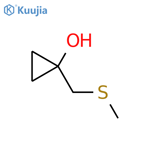

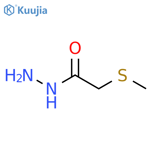

|

2-(methylsulfanyl)acetohydrazide | 74085-88-4 | C3H8N2OS |

|

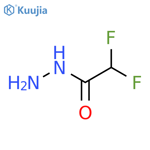

2,2-Difluoroacetohydrazide | 84452-98-2 | C2H4F2N2O |

|

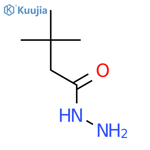

3,3-Dimethylbutanohydrazide | 712303-26-9 | C6H14N2O |

|

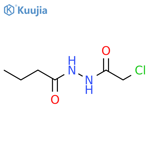

N'-(2-Chloroacetyl)butanohydrazide | 38090-73-2 | C6H11ClN2O2 |

|

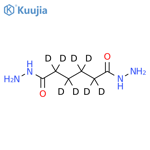

Hexanedioic-d8 Acid Dihydrazide | 1202865-37-9 | C6H6D8N4O2 |

|

N-methylpropanehydrazide | 129167-79-9 | C4H10N2O |

|

4-Hydroxyoctanoic acid; (±)-form, Hydrazide | 24535-12-4 | C8H18N2O2 |

Literatura Relacionada

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

Fornecedores recomendados

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados